N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5-methyl-1-propan-2-ylpyrazole-4-carboxamide
Description
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5-methyl-1-propan-2-ylpyrazole-4-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an indenyl group, a pyrazole ring, and a carboxamide group, making it a subject of interest for further study and development.
Properties
IUPAC Name |
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5-methyl-1-propan-2-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-10(2)20-11(3)14(9-18-20)17(22)19-16-13-7-5-4-6-12(13)8-15(16)21/h4-7,9-10,15-16,21H,8H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAGQKRMCDAJJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)C)C(=O)NC2C(CC3=CC=CC=C23)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5-methyl-1-propan-2-ylpyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the indenyl group and the pyrazole ring. The reaction conditions may include the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to ensure the high purity and yield of the final product. The choice of solvents, reagents, and reaction conditions is optimized to achieve cost-effective and efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the functional groups present and the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Addition: Addition reactions can be facilitated by using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may have different functional groups or structural modifications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has shown promise as a potential therapeutic agent. Its interactions with biological targets can lead to the development of new drugs for treating various diseases.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory, antioxidant, or antimicrobial agent. Ongoing research aims to explore its efficacy in treating conditions such as cancer, infections, and chronic diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, coatings, and pharmaceuticals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5-methyl-1-propan-2-ylpyrazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Indole derivatives: These compounds share the indenyl group and are known for their biological activity.
Pyrazole derivatives: Compounds containing the pyrazole ring are often used in pharmaceuticals and agrochemicals.
Carboxamide derivatives: These compounds are common in drug design due to their stability and bioactivity.
Uniqueness: N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5-methyl-1-propan-2-ylpyrazole-4-carboxamide stands out due to its unique combination of functional groups and its potential applications across multiple fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
